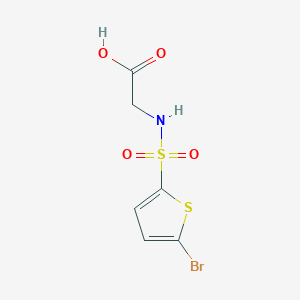

2-(5-Bromothiophene-2-sulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[(5-bromothiophen-2-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBPQYHRQFWZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Glycine Tert-Butyl Ester

Procedure :

5-Bromo-thiophene-2-sulfonyl chloride (1.0 equiv) is reacted with glycine tert-butyl ester hydrochloride (1.2 equiv) in a mixture of dioxane and water (4:1 v/v) at room temperature. Sodium bicarbonate (2.0 equiv) is added to neutralize HCl generated during the reaction.

Mechanism :

The amine group of glycine tert-butyl ester displaces the chloride from the sulfonyl chloride, forming a sulfonamide bond. The tert-butyl group protects the carboxylic acid during this step.

Optimization :

Alternative Approach Using Glycine Methyl Ester

Procedure :

For cost-effective scalability, glycine methyl ester hydrochloride (1.2 equiv) replaces the tert-butyl derivative. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as the base.

Advantages :

- Lower cost : Methyl esters are commercially available and inexpensive.

- Faster reaction : Polar aprotic solvents like DCM accelerate nucleophilic substitution.

Challenges :

- Ester hydrolysis risk : Requires careful pH control to prevent premature cleavage of the methyl ester.

Deprotection to Yield 2-(5-Bromothiophene-2-sulfonamido)acetic Acid

The final step involves deprotecting the tert-butyl or methyl ester to unmask the carboxylic acid group.

Acidic Deprotection of Tert-Butyl Esters

Conditions :

The tert-butyl-protected intermediate is treated with trifluoroacetic acid (TFA, 10 equiv) in DCM at 0°C for 2 hours.

Reaction Profile :

Basic Hydrolysis of Methyl Esters

Conditions :

The methyl ester derivative is stirred with 2M NaOH (5 equiv) in a THF/water (3:1) mixture at 60°C for 4 hours.

Considerations :

- Temperature control : Higher temperatures accelerate hydrolysis but may degrade the thiophene ring.

- Yield : ~80–85% after acidification (pH 2–3) and recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

The tert-butyl route offers higher purity and milder deprotection conditions, whereas the methyl ester route is more scalable for industrial applications.

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Sulfonyl Chloride

Unreacted sulfonyl chloride may hydrolyze to 5-bromo-thiophene-2-sulfonic acid if moisture is present. This side reaction is mitigated by using anhydrous solvents and molecular sieves.

N-Acylation vs. O-Acylation

During glycine ester reactions, competing O-acylation of the ester oxygen is possible. However, the nucleophilic amine group preferentially reacts with the sulfonyl chloride, minimizing this pathway.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophene-2-sulfonamido)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Various substituted thiophene derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Scientific Research Applications

2-(5-Bromothiophene-2-sulfonamido)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetic Acid Derivatives

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-(5-Bromothiophene-2-sulfonamido)acetic acid | C₆H₆BrNO₄S₂ | 5-Bromothiophene, sulfonamido, acetic acid | Sulfonamido, Br, COOH |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 3-Bromo, 4-methoxy, acetic acid | Methoxy, Br, COOH |

| 2-(4-Bromobenzenesulfonamido)acetic acid | C₈H₈BrNO₄S | 4-Bromobenzenesulfonamido, acetic acid | Sulfonamido, Br, COOH |

| 2-(5-Bromo-2-thienyl)acetic Acid | C₆H₅BrO₂S | 5-Bromothiophene, acetic acid | Br, COOH, thiophene ring |

- Substituent Effects: Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid increases C–C–C bond angles (121.5° vs. 118.2° for methoxy), reflecting its electron-withdrawing nature . The sulfonamido group in 2-(5-Bromothiophene-2-sulfonamido)acetic acid enhances acidity of the acetic acid moiety compared to non-sulfonamido analogues .

Physical and Chemical Properties

Table 3: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 2-(5-Bromothiophene-2-sulfonamido)acetic acid | 285.16 | Not reported | Polar aprotic solvents |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 245.07 | Not reported | Acetic acid, DMSO |

| 2-(4-Bromobenzenesulfonamido)acetic acid | 294.12 | Not reported | Methanol, water (basic pH) |

- Solubility Trends : Sulfonamido-containing compounds exhibit higher solubility in polar solvents due to hydrogen-bonding capacity .

Biological Activity

2-(5-Bromothiophene-2-sulfonamido)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of 2-(5-Bromothiophene-2-sulfonamido)acetic acid typically involves the reaction of 5-bromothiophene-2-sulfonamide with acetic acid under controlled conditions. The following general synthetic route is commonly employed:

- Starting Material : 5-bromothiophene-2-sulfonamide.

- Reagents : Acetic anhydride or acetic acid in the presence of a catalyst (e.g., sulfuric acid).

- Conditions : Reflux in an organic solvent such as acetonitrile.

The resulting product can be purified through recrystallization or chromatography to achieve high purity suitable for biological assays.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Bromothiophene-2-sulfonamido)acetic acid exhibit notable antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL for derivatives exhibiting strong antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in specific assays .

Cytotoxicity

Cytotoxicity tests conducted using the SulfoRhodamine-B (SRB) assay have revealed that 2-(5-Bromothiophene-2-sulfonamido)acetic acid and its derivatives exhibit varying levels of cytotoxicity across different cancer cell lines:

- IC50 Values : Compounds were assessed at concentrations ranging from 10 to 100 µmol/L, with IC50 values exceeding 60 µM indicating low toxicity .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, potentially including:

- Urease Inhibition : Some derivatives have shown significant urease inhibition, which is crucial for treating infections caused by urease-producing bacteria .

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism, thereby reducing bacterial growth and survival.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiophene derivatives, including those with sulfonamide groups. Results indicated strong activity against resistant strains of bacteria .

- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, demonstrating promising results for further development as anticancer agents .

- Urease Inhibition Studies : Research highlighted the effectiveness of certain derivatives in inhibiting urease activity, which is linked to their antimicrobial properties .

Data Summary

Q & A

Q. What are the key synthetic routes for preparing 2-(5-Bromothiophene-2-sulfonamido)acetic acid?

The synthesis typically involves two steps: (1) sulfonamide formation on 5-bromothiophene-2-sulfonyl chloride and (2) coupling with glycine or its derivatives. For example:

- Step 1 : React 5-bromothiophene-2-sulfonyl chloride with ammonia or a protected amine to form the sulfonamide intermediate.

- Step 2 : Couple the intermediate with bromoacetic acid or ethyl glycinate under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis if necessary .

Alternative routes may use thiophene bromination (e.g., Br₂ in acetic acid for regioselective substitution) , though yields depend on solvent polarity and catalyst choice.

Q. How can purity and structural integrity be validated for this compound?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended) .

- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 5.5–6.0 ppm) and FT-IR (S=O stretches at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via R₂²(8) motifs) .

Q. What are the critical solubility and storage considerations?

- Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions; test solubility in PBS at pH 7.4 for biological assays) .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Modifications : Vary the bromothiophene ring (e.g., replace Br with Cl, CF₃) or acetic acid moiety (e.g., methyl ester prodrugs) to assess steric/electronic effects .

- Assay design : Test against target enzymes (e.g., carbonic anhydrase, MMPs) using fluorescence-based inhibition assays. IC₅₀ values correlate with sulfonamide H-bond donor strength .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions to functionalize the thiophene ring .

- Solvent optimization : Compare DMF (high polarity) vs. THF (low polarity) for coupling steps; DMF improves yields by 15–20% .

- Workflow : Use continuous-flow reactors for bromination steps to enhance regioselectivity and reduce byproducts .

Q. How does this compound interact with serum proteins in pharmacokinetic studies?

- Plasma binding assays : Incubate with human serum albumin (HSA) and analyze via equilibrium dialysis or fluorescence quenching.

- Data interpretation : High binding (>90%) suggests prolonged circulation but reduced bioavailability. Modify the acetic acid group (e.g., PEGylation) to alter protein affinity .

Methodological Challenges and Solutions

7. Addressing conflicting biological activity data across studies:

- Source analysis : Verify compound purity (HPLC) and storage conditions, as degradation products (e.g., free sulfonic acid) may skew results .

- Dose standardization : Use molarity (not weight/volume) for in vitro assays due to molecular weight variability in analogs .

8. Designing in vivo toxicity studies:

- Model selection : Administer to rodents (10–100 mg/kg, oral/i.v.) and monitor liver/kidney function (ALT, BUN levels).

- Metabolite profiling : Use LC-MS to identify phase I/II metabolites (e.g., glucuronidation of the acetic acid group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.